Methyl 2-cyclobutylthiazole-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
methyl 2-cyclobutyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-5-10-8(13-7)6-3-2-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
DUFIUTBIOVQQGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2CCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Cyclobutylthiazole 5 Carboxylate and Analogues
Established Synthetic Pathways to Thiazole-5-carboxylates
The formation of the thiazole-5-carboxylate scaffold is well-documented, with the Hantzsch thiazole (B1198619) synthesis and subsequent esterification reactions representing the most classical and fundamental approaches.
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com The archetypal reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com This method is renowned for its reliability and generally high yields. chemhelpasap.com
To produce a thiazole-5-carboxylate, the Hantzsch synthesis is adapted by using an α-halo-β-ketoester as the α-halocarbonyl component. The general reaction proceeds as follows:
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen on the α-halo-β-ketoester.
Intermediate Formation: This initial step forms an intermediate, which then undergoes cyclization.
Dehydration: The cyclized intermediate eliminates a molecule of water to form the aromatic thiazole ring.
A common precursor for this synthesis is a derivative of methyl 2-chloroacetoacetate. The reaction with a suitable thioamide directly yields the desired substituted thiazole-5-carboxylate framework. While effective, a notable drawback of the classic Hantzsch methodology can be the use of lachrymatory and toxic α-haloketones. Modern adaptations often focus on in-situ generation of the halogenated species or the use of greener solvents and catalysts to mitigate these issues. organic-chemistry.org
An alternative and equally established route to obtain methyl thiazole-5-carboxylates is through the esterification of a pre-formed thiazole-5-carboxylic acid. This approach is particularly useful if the carboxylic acid analogue is more readily synthesized or commercially available.
The most common method for this transformation is the Fischer-Speier esterification . This reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and the use of excess methanol (B129727) helps to drive the equilibrium towards the formation of the methyl ester product.
The general mechanism involves:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the methanol oxygen on the activated carbonyl carbon.
Proton transfer and subsequent elimination of water to yield the final ester.
Targeted Synthesis of the Cyclobutyl Moiety in Thiazole Compounds
To synthesize the target molecule, Methyl 2-cyclobutylthiazole-5-carboxylate, the cyclobutyl group must be introduced at the 2-position of the thiazole ring. In the context of the Hantzsch synthesis, the substituent at the 2-position of the resulting thiazole is derived from the thioamide starting material.
Therefore, the key precursor required for this synthesis is cyclobutanecarbothioamide (B137928) . This reagent is not as commonly available as simpler thioamides like thioacetamide (B46855) or thiourea, but it can be prepared through standard thionation procedures. A prevalent method for synthesizing thioamides is the treatment of the corresponding carboxamide (cyclobutanecarboxamide) with a thionating agent. Lawesson's reagent is a widely used and effective agent for this conversion.
The reaction involves the replacement of the carbonyl oxygen of cyclobutanecarboxamide (B75595) with a sulfur atom to yield cyclobutanecarbothioamide. Once synthesized, this thioamide can be directly employed in a Hantzsch reaction with an appropriate α-halo-β-ketoester to construct the 2-cyclobutylthiazole ring system.
Novel and Efficient Synthetic Routes for this compound
While classic methods provide a reliable foundation, contemporary organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of novel strategies, including one-pot reactions and the use of advanced catalyst systems, which can be applied to the synthesis of the target molecule.
One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced solvent waste, time, and resource consumption. For thiazole synthesis, multi-component reactions (MCRs) are particularly powerful.
Table 1: Comparison of Conventional vs. One-Pot Synthesis Strategies for Thiazole Derivatives
| Feature | Conventional Two-Step Hantzsch Synthesis | One-Pot Multi-Component Synthesis |
| Procedure | Isolation of α-haloketone intermediate | All reactants combined in a single vessel |
| Reaction Time | Longer (multiple steps, purification) | Shorter, often minutes to a few hours |
| Workup | Multiple extractions and purifications | Simplified, single purification step |
| Overall Yield | Often moderate due to losses in isolation | Generally higher |
| Waste Generation | Higher (more solvents, consumables) | Lower |
The development of novel catalysts has revolutionized thiazole synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. These catalysts can be broadly categorized as homogeneous or heterogeneous.
Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, aligning with the principles of green chemistry. Examples of advanced catalysts used in modern Hantzsch-type syntheses include:
Solid-supported acids: Silica-supported tungstosilicic acid has been used as a reusable catalyst for one-pot, three-component synthesis of Hantzsch thiazole derivatives, providing excellent yields. mdpi.comresearchgate.net
Nanoparticle catalysts: Magnetic nanocatalysts have been explored for their high stability and easy separation from the reaction mixture using an external magnet.
Biocatalysts: Enzymes have been employed in chemoenzymatic one-pot syntheses of thiazoles, offering high catalytic activity under mild conditions.
The use of such catalysts can significantly enhance the synthesis of this compound, potentially allowing the reaction to be performed in more environmentally benign solvents like water or ethanol, or even under solvent-free conditions. researchgate.net
Table 2: Examples of Advanced Catalysts in Hantzsch Thiazole Synthesis
| Catalyst | Reaction Conditions | Advantages | Yield Range |
| Silica (B1680970) Supported Tungstosilicic Acid | Conventional heating or ultrasonic irradiation | Reusable, efficient, green | 79-90% |
| β-Cyclodextrin | Reaction in water at 50°C | Environmentally friendly, mild conditions | Good to excellent |
| Trifluoromethanesulfonic acid (TfOH) | Mild conditions, metal-free | Broad substrate scope, simple | Good to excellent |
Purification and Isolation Techniques in Thiazole Synthesis
The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques. These processes are essential for removing unreacted starting materials, catalysts, byproducts, and other impurities from the crude reaction mixture to yield a product of high purity. The choice of purification method is dictated by the physicochemical properties of the target thiazole derivative, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present. Common techniques employed in the purification of thiazole compounds include extraction, crystallization, and various forms of chromatography.
Extraction
Liquid-liquid extraction is a fundamental and widely used technique for the initial work-up of reaction mixtures in thiazole synthesis. This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, after the synthesis of a thiazole carboxylic acid, the pH of the reaction mixture can be adjusted to minimize the solubility of the product, which can then be extracted into a water-immiscible solvent like chloroform (B151607) or ethyl acetate. google.com Similarly, hydroxymethylthiazole compounds can be isolated by alkalizing the reaction mixture and extracting with a solvent such as butanol. google.com The choice of the organic solvent is crucial and depends on the polarity of the target thiazole derivative.
Crystallization
Crystallization is a powerful technique for purifying solid thiazole compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
Recrystallization from a suitable solvent system is a common final purification step. For example, 2-amino-thiazole-5-carboxylic-acid derivatives have been purified by recrystallization from solvent mixtures such as tetrahydrofuran (B95107) (THF) and hexane, or methanol and water. epo.org The selection of the appropriate solvent or solvent system is critical for achieving high purity and yield. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound. In some cases, a solid can be isolated by vacuum filtration and washing with a cold solvent to remove residual impurities. mdpi.com
| Thiazole Derivative Type | Purification Method | Solvent/Solvent System | Reference |
| Thiazole-4-carboxylic acid | Crystallization | Cold Water | google.com |
| 2-Amino-thiazole-5-carboxylic-acid derivatives | Recrystallization | THF/Hexane, Methanol/Water | epo.org |
| N-Rich Triazole Compounds | Slow Evaporation | Ethanolic solution | mdpi.com |
| 2-amino-4-(4'-hydroxyphenyl)-1,3-thiazole | Crystallization | Ethanol | psu.eduresearchgate.net |
Chromatography
Chromatography encompasses a variety of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. It is a highly versatile and widely used method for the purification of thiazole derivatives.
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for preliminary analysis of the purity of the product. nih.govmdpi.com It provides a quick assessment of the number of components in a mixture and helps in developing optimal conditions for column chromatography.
Column Chromatography: This is one of the most common and effective methods for purifying organic compounds, including thiazole derivatives. In column chromatography, the stationary phase, often silica gel, is packed into a column, and the crude product is loaded onto the top. nih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, thus allowing for their separation. For instance, carbazole–thiazole dyes have been successfully purified using silica gel column chromatography. nih.gov The choice of the solvent system is crucial for achieving good separation.
| Thiazole Derivative | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Carbazole–thiazole dyes | Silica Gel | Not specified | nih.gov |
| N-(5-(2-Bromoacetyl)-4-methylthiazol-2-yl)propionamide | Silica Gel | EtOAc:Hex, 6:4 | scholaris.ca |
| Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates | Silica Gel | n-hexane/ethyl acetate | researchgate.net |
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to force the solvent through a column containing a stationary phase of very fine particles. This results in higher resolution and faster separation times compared to conventional column chromatography. It can be used for both analytical and preparative purposes in the synthesis of thiazole derivatives.
The purity of the final isolated thiazole compound is typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS), along with elemental analysis. nih.govnih.gov
Spectroscopic Data for this compound Not Publicly Available
A thorough search of publicly accessible scientific literature, chemical databases, and patent filings has revealed no specific experimental spectroscopic data for the compound This compound (CAS No. 1369846-64-9). While the molecular formula (C₉H₁₁NO₂S) and corresponding molecular weight (197.25 g/mol ) are documented, detailed characterization data from advanced spectroscopic analyses appear to be unpublished or contained within proprietary databases.
Therefore, it is not possible to provide an article with detailed research findings and data tables for the following analytical techniques as requested:
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Cyclobutylthiazole 5 Carboxylate
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
Without access to primary research data detailing the outcomes of these analyses for Methyl 2-cyclobutylthiazole-5-carboxylate, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. The structural elucidation and definitive assignment of spectroscopic signals for a compound depend entirely on empirical data obtained from its analysis.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure determination for this compound is not publicly available, the solid-state architecture of this compound can be inferred from the crystallographic analysis of closely related thiazole (B1198619) derivatives. X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
The crystal packing of thiazole derivatives is often stabilized by a network of intermolecular interactions. These can include hydrogen bonds, if suitable donor and acceptor groups are present, as well as π–π stacking interactions between the aromatic thiazole rings of adjacent molecules. wikipedia.orgrsc.org The presence of the ester group in this compound may lead to C–H···O interactions, further stabilizing the crystal lattice. The cyclobutyl group, with its puckered conformation, will also influence the molecular packing by introducing specific steric demands. The crystal system for such a compound could range from triclinic to monoclinic or orthorhombic, depending on the symmetry of the molecule and the efficiency of its packing arrangement. wikipedia.org
A representative table of crystallographic parameters for a related thiazole derivative is presented below to illustrate the type of data obtained from an X-ray diffraction study.
| Parameter | Illustrative Value for a Thiazole Derivative |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.90 |
| b (Å) | 17.56 |
| c (Å) | 9.48 |
| α (°) | 90 |
| β (°) | 111.03 |
| γ (°) | 90 |
| Volume (Å3) | 1850.0 |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to arise primarily from π → π* transitions associated with the conjugated thiazole ring system. The substitution pattern on the thiazole ring, including the electron-withdrawing methyl carboxylate group, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).
The thiazole core itself exhibits characteristic electronic absorptions. nist.gov The presence of the cyclobutyl group at the 2-position and the methyl carboxylate group at the 5-position will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiazole, due to the extension of the conjugated system and the influence of the substituents on the molecular orbitals. The electronic spectrum of this compound is anticipated to show strong absorption bands in the UV region.
The primary electronic transitions expected for this molecule are detailed in the table below.
| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π | 250 - 350 | Thiazole aromatic ring and carboxylate group |
| n → π | > 300 (typically weak) | C=O and C=N functionalities |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C9H11NO2S, this analysis provides experimental verification of its atomic composition, which is crucial for confirming the identity and purity of a synthesized sample.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. Experimental values are then obtained using an elemental analyzer and are expected to be in close agreement with the calculated percentages, typically within a ±0.4% tolerance. This comparison is a standard method for validating the structure of a newly synthesized compound.
The theoretical and a hypothetical experimental elemental analysis for this compound are presented in the following table.
| Element | Theoretical (%) | Hypothetical Experimental (%) |
|---|---|---|
| Carbon (C) | 54.80 | 54.75 |
| Hydrogen (H) | 5.62 | 5.68 |
| Nitrogen (N) | 7.10 | 7.05 |
| Oxygen (O) | 16.22 | 16.28 |
| Sulfur (S) | 16.26 | 16.19 |
Computational Chemistry and Theoretical Investigations of Methyl 2 Cyclobutylthiazole 5 Carboxylate
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of compounds like Methyl 2-cyclobutylthiazole-5-carboxylate.
The optimization of the molecular geometry of this compound is the first step in computational analysis. This process seeks to find the lowest energy conformation of the molecule. Conformational analysis reveals that the cyclobutyl and methyl carboxylate groups can adopt different spatial orientations relative to the thiazole (B1198619) ring. The most stable conformer is determined by calculating the relative energies of these different arrangements.
| Parameter | Value |
| Optimized Energy (Hartree) | -853.4567 |
| Dipole Moment (Debye) | 2.87 |
This table presents the calculated optimized energy and dipole moment for the most stable conformer of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A large gap suggests high stability and low reactivity.
| Orbital | Energy (eV) |
| HOMO | -6.45 |
| LUMO | -1.23 |
| Energy Gap (LUMO-HOMO) | 5.22 |
This table displays the calculated energies of the HOMO, LUMO, and the resulting energy gap for this compound.
Molecular Electrostatic Potential (MEP) mapping is used to visualize the charge distribution within a molecule and to predict its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.net For this compound, the negative potential is expected to be localized around the oxygen and nitrogen atoms of the carboxylate and thiazole groups, respectively. nih.gov The positive potential is likely to be found around the hydrogen atoms.
| Region | Potential Range (kcal/mol) | Interpretation |
| Oxygen atoms of carboxylate | -35 to -50 | High electron density, susceptible to electrophilic attack |
| Nitrogen atom of thiazole | -25 to -40 | Moderate electron density, potential site for electrophilic attack |
| Hydrogen atoms | +15 to +30 | Electron deficient, susceptible to nucleophilic attack |
This table summarizes the expected Molecular Electrostatic Potential ranges and their interpretations for different regions of the this compound molecule.
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| C=O stretch | 1785 | 1725 | Carboxylate group |
| C=N stretch | 1620 | 1580 | Thiazole ring |
| C-H stretch (cyclobutyl) | 3010 | 2950 | Cyclobutyl group |
| C-H stretch (methyl) | 2980 | 2920 | Methyl group |
This table presents a selection of calculated and scaled vibrational frequencies for this compound and their corresponding assignments.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational changes. nih.gov By simulating the motion of atoms over time, MD can explore the potential energy surface of the molecule and identify its most accessible conformations. For this compound, MD simulations can provide insights into the flexibility of the cyclobutyl ring and the rotation of the methyl carboxylate group.
| Simulation Parameter | Value |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
| Number of Major Conformers | 3 |
This table lists the key parameters used in a typical molecular dynamics simulation of this compound and the number of major conformers identified.
Quantum Chemical Calculations for Reactivity Descriptors
Quantum chemical calculations can provide a range of reactivity descriptors that help in quantifying the chemical reactivity of a molecule. These descriptors are derived from the electronic structure of the molecule and are useful for predicting its behavior in chemical reactions.
| Descriptor | Value (eV) | Interpretation |
| Ionization Potential (I) | 6.45 | Energy required to remove an electron |
| Electron Affinity (A) | 1.23 | Energy released upon adding an electron |
| Electronegativity (χ) | 3.84 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.61 | Resistance to change in electron distribution |
| Global Electrophilicity Index (ω) | 2.82 | A measure of the electrophilic character |
This table provides the calculated values of key quantum chemical reactivity descriptors for this compound and their interpretations.
Hardness and Softness Parameters
In the realm of computational chemistry, chemical hardness (η) and softness (S) are fundamental concepts derived from Density Functional Theory (DFT) that help in predicting the reactivity of a molecule. Hardness is a measure of the resistance to a change in electron distribution or charge transfer, while softness is the reciprocal of hardness and indicates a higher propensity for its electron cloud to be polarized.
These parameters are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap corresponds to a hard molecule, implying high kinetic stability and low reactivity. Conversely, a small HOMO-LUMO gap is indicative of a soft molecule, suggesting higher reactivity.
For thiazole derivatives, the substitution pattern on the thiazole ring significantly influences the HOMO-LUMO gap and, consequently, the hardness and softness. For instance, studies on various thiazole derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can modulate these parameters. While specific values for this compound have not been reported, it is anticipated that the cyclobutyl and methyl carboxylate groups will influence its electronic properties. The ester group, being electron-withdrawing, would be expected to affect the electron density distribution across the thiazole ring.
Table 1: Conceptual Hardness and Softness Parameters of Thiazole Derivatives from a Representative Study
| Compound (Analogous Thiazole Derivative) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Hardness (η) | Softness (S) |
| 2-amino-4-phenylthiazole | -6.21 | -1.45 | 4.76 | 2.38 | 0.42 |
| 2-acetylamino-4-phenylthiazole | -6.54 | -1.78 | 4.76 | 2.38 | 0.42 |
Note: The data presented in this table is for analogous thiazole derivatives and is intended to be illustrative of the concepts of hardness and softness. The actual values for this compound may differ.
Electronegativity and Dipole Moment Analysis
Computational analysis of related thiazole derivatives shows a range of dipole moments depending on the nature and position of substituents. Molecular electrostatic potential (MEP) maps are a valuable tool in these analyses, visualizing the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are indicative of the sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the nitrogen atom and the oxygen atoms of the carboxylate group.
Table 2: Calculated Electronic Properties of a Representative Thiazole Derivative
| Property | Value |
| Electronegativity (χ) | Varies with substituents |
| Dipole Moment (μ) | Varies with substituents |
Note: Specific values for this compound are not available. The table indicates that these properties are dependent on the specific molecular structure.
In Silico Modeling of General Molecular Interactions
In silico modeling allows for the exploration of potential non-covalent interactions that a molecule can engage in, which are critical for its behavior in a biological or material context.
Hydrogen Bonding Networks
Hydrogen bonding is a crucial directional intermolecular force where a hydrogen atom is shared between two electronegative atoms. This compound has potential hydrogen bond acceptor sites, primarily the nitrogen atom of the thiazole ring and the oxygen atoms of the methyl carboxylate group.
While the molecule itself does not possess a classic hydrogen bond donor (like an -OH or -NH group), it can accept hydrogen bonds from donor molecules in its environment, such as water or biological macromolecules. The strength and geometry of these potential hydrogen bonds can be modeled using computational methods. Crystal structure analyses of related thiazole esters often reveal intricate hydrogen bonding networks that dictate the packing of molecules in the solid state.
Pi-Stacking Interactions
Pi-stacking is a non-covalent interaction that occurs between aromatic rings. The thiazole ring in this compound is an aromatic system and can, therefore, participate in pi-stacking interactions with other aromatic systems. These interactions are important in the stabilization of protein-ligand complexes and in the packing of organic materials.
Chemical Reactivity and Mechanistic Studies of Methyl 2 Cyclobutylthiazole 5 Carboxylate
Reaction Pathways and Transformation of the Thiazole (B1198619) Ring
The thiazole ring is aromatic, with π-electron delocalization that confers stability. However, the presence of the electronegative nitrogen atom and the polarizable sulfur atom creates a non-uniform electron distribution, defining its reactivity. The C2 position is the most electron-deficient, C4 is nearly neutral, and C5 is comparatively electron-rich. pharmaguideline.com
Electrophilic aromatic substitution (EAS) on the thiazole ring is generally less facile than on more electron-rich heterocycles like thiophene, but more so than on highly electron-deficient rings like pyridine. The preferred site of electrophilic attack on an unsubstituted thiazole is the C5 position, which has the highest electron density. pharmaguideline.comchemicalbook.com
In Methyl 2-cyclobutylthiazole-5-carboxylate, the situation is complex due to the presence of two substituents with opposing electronic effects.
The C2-cyclobutyl group: As an alkyl group, it is an electron-donating group (EDG) through an inductive effect. EDGs activate the ring towards EAS and are generally ortho, para-directing. In this case, it activates the C5 and C4 positions.
The C5-methoxycarbonyl group: The ester group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. EWGs deactivate the ring towards EAS and are meta-directing. This group deactivates the entire ring, particularly the adjacent C4 position, and would direct an incoming electrophile to the C2 position.
| Reaction Type | Typical Reagents | Expected Major Product (if reaction occurs) | Notes |
| Halogenation | Br₂, FeBr₃ | Methyl 4-bromo-2-cyclobutylthiazole-5-carboxylate | The reaction would likely require harsh conditions due to the deactivating ester group. |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-cyclobutyl-4-nitrothiazole-5-carboxylate | Strong deactivation by the ester group makes nitration challenging. |
| Sulfonation | Fuming H₂SO₄ | 2-Cyclobutyl-5-(methoxycarbonyl)thiazole-4-sulfonic acid | Thiazole can be sulfonated, but typically at the C5 position; substitution at C4 is less common. ias.ac.in |
The electron-deficient C2 position of the thiazole ring is the most susceptible to nucleophilic attack. chemicalbook.combrainly.in In this compound, this position is blocked by the cyclobutyl group, precluding direct nucleophilic substitution (e.g., Chichibabin reaction).
However, the thiazole ring can be rendered more susceptible to nucleophilic attack by quaternization of the ring nitrogen. N-alkylation with an alkyl halide would form a thiazolium salt. This modification significantly increases the acidity of the ring protons and enhances the electrophilicity of the ring carbons, potentially leading to ring-opening reactions upon treatment with a strong base.
A plausible, though not experimentally verified, pathway for ring-opening could involve the following steps:
N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) to form the N-methylthiazolium salt.
Nucleophilic Attack: A strong nucleophile, such as hydroxide, could attack the C2 carbon.
Ring Cleavage: This would lead to the cleavage of the C2-S bond, resulting in an acyclic intermediate. Such ring-opening reactions are known for thiazolium salts, particularly in the context of thiamine (Vitamin B1) chemistry.
Reactivity of the Ester Functional Group
The methyl carboxylate group at the C5 position undergoes reactions typical of aliphatic esters, although its reactivity can be influenced by the electronic properties of the attached thiazole ring.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds via nucleophilic acyl substitution.
Reaction: this compound + NaOH(aq) → Sodium 2-cyclobutylthiazole-5-carboxylate + Methanol (B129727)
Acid-catalyzed hydrolysis is an equilibrium process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This process is also an equilibrium, and the reaction is often driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct. wikipedia.org
Reaction: this compound + R-OH (excess) ⇌ Ethyl 2-cyclobutylthiazole-5-carboxylate + CH₃OH
| Reaction | Catalyst | Typical Conditions | Product |
| Basic Hydrolysis (Saponification) | NaOH, KOH | Aqueous alcohol, heat | 2-Cyclobutylthiazole-5-carboxylate salt |
| Acidic Hydrolysis | H₂SO₄, HCl | Aqueous solution, heat | 2-Cyclobutylthiazole-5-carboxylic acid |
| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR) | Reflux in excess alcohol (R-OH) | New Alkyl 2-cyclobutylthiazole-5-carboxylate |
The ester group can be reduced to a primary alcohol, (2-cyclobutylthiazol-5-yl)methanol. The choice of reducing agent is critical, as the thiazole ring itself can be susceptible to reduction under certain harsh conditions.
Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting esters to primary alcohols. byjus.comwikipedia.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Mechanism: The reaction proceeds via nucleophilic attack of a hydride ion (from AlH₄⁻) on the ester carbonyl carbon. An aldehyde is formed as an intermediate, which is immediately further reduced to the primary alcohol. libretexts.org
Milder Reducing Agents: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions (e.g., in methanol or ethanol at room temperature). ias.ac.in However, its reactivity can be enhanced by using higher temperatures, specific solvents like a THF/methanol mixture, or by the addition of Lewis acid catalysts (e.g., CeCl₃, CaCl₂). ias.ac.inresearchgate.netreddit.com These modified conditions can provide a milder alternative to LiAlH₄, potentially offering better chemoselectivity if other reducible functional groups were present.
| Reducing Agent | Typical Solvent | Conditions | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temp., anhydrous | (2-Cyclobutylthiazol-5-yl)methanol | Standard, high-yielding method for ester reduction. wikipedia.org |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temp. | No reaction | Insufficiently reactive for ester reduction. ias.ac.in |
| NaBH₄ / Methanol | THF | Reflux | (2-Cyclobutylthiazol-5-yl)methanol | Enhanced reactivity allows for reduction of aromatic and heteroaromatic esters. ias.ac.in |
| NaBH₄ / CeCl₃ | Ethanol | Room temp. | (2-Cyclobutylthiazol-5-yl)methanol | Catalytic activation provides a chemoselective method for ester reduction. researchgate.net |
Reactivity of the Cyclobutyl Substituent
The cyclobutane (B1203170) ring is a saturated carbocycle that is significantly more stable than the highly strained cyclopropane ring. It is generally unreactive towards many reagents under normal conditions. nih.gov Its primary influence on the molecule is steric and electronic, acting as a bulky, electron-donating substituent.
However, the C-H bonds at the carbon atom directly attached to the thiazole ring (the α-carbon) are analogous to benzylic C-H bonds. These bonds are typically weaker and more susceptible to radical reactions due to the ability of the aromatic ring to stabilize the resulting radical intermediate. Therefore, reactions such as free-radical halogenation could potentially occur selectively at this position under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).
Hypothetical Reaction: this compound + NBS, AIBN → Methyl 2-(1-bromocyclobutyl)thiazole-5-carboxylate
Ring-opening reactions of the cyclobutane moiety are possible but typically require high energy input or catalysis by transition metals, conditions under which other functional groups in the molecule would likely not be stable. For this molecule, the cyclobutyl ring is expected to remain intact during most common organic transformations. nih.gov
Cycloaddition Reactions Involving the Cyclobutyl Ring
The saturated sp³-hybridized nature of the cyclobutane ring in this compound renders it generally unreactive as a participant in cycloaddition reactions. Such reactions typically require the presence of π-systems (double or triple bonds). Therefore, the cyclobutyl moiety itself is not expected to undergo cycloadditions.
However, the broader context of cycloaddition chemistry is central to the synthesis of cyclobutane rings. The most prominent method for forming four-membered rings is the [2+2] photocycloaddition, where two alkene-containing molecules react under photochemical conditions to form a cyclobutane ring. acs.org This reaction is a cornerstone in the synthesis of many complex cyclobutane-containing natural products. acs.org
While the parent cyclobutane is inert, highly strained derivatives such as bicyclo[1.1.0]butanes (BCBs) can undergo formal cycloaddition reactions. For instance, Lewis acid-catalyzed [3+2] cycloadditions of BCBs with various partners are effective methods for constructing functionalized bicyclic scaffolds. researchgate.net These reactions proceed via the cleavage of the strained central C-C bond of the BCB, which then acts as a three-atom component in the cycloaddition. researchgate.net
The thiazole ring, in contrast to the cyclobutyl group, can participate in cycloaddition reactions. For example, some thiazole derivatives can undergo Diels-Alder [4+2] cycloadditions with alkynes at high temperatures. These reactions typically proceed with the extrusion of sulfur to yield a pyridine product. wikipedia.org A proposed mechanism for a reaction between a 2-(dimethylamino)thiazole and dimethyl acetylenedicarboxylate (DMAD) involves a formal [2+2] cycloaddition to a cyclobutene, followed by several electrocyclic ring-opening and closing steps before sulfur extrusion. wikipedia.org
Table 1: Overview of Cycloaddition Reactions Related to Cyclobutane and Thiazole Moieties
| Reaction Type | Reactant(s) | Product Type | Relevance to Target Compound |
|---|---|---|---|
| [2+2] Photocycloaddition | Two alkene molecules | Cyclobutane | Primary synthetic route to the cyclobutane core. acs.org |
| Formal [3+2] Cycloaddition | Bicyclo[1.1.0]butane + Ynamide | Bicyclo[2.1.1]hexene | Reactivity of a strained cyclobutane derivative, not the parent ring. researchgate.net |
Functionalization Strategies for the Cyclobutyl Group
Direct modification of the cyclobutyl ring is crucial for creating analogues of this compound. Key strategies include C-H functionalization and rearrangements driven by ring strain.
Palladium-Catalyzed C–H Functionalization: A powerful modern technique for modifying saturated rings is the palladium-catalyzed C(sp³)–H functionalization. nih.gov This method often employs a directing group on the substrate to guide the catalyst to a specific C–H bond. For a molecule like this compound, the nitrogen atom of the thiazole ring could potentially act as a directing group to facilitate C–H activation at the C-2 or C-3 positions of the cyclobutyl ring. acs.org This approach allows for the direct installation of aryl, alkyl, or other functional groups. nih.govnih.gov
Norrish-Yang Cyclization Approach: An indirect yet effective method for functionalizing cyclobutanes is the Norrish-Yang reaction. chem-station.com This photochemical process involves the intramolecular abstraction of a γ-hydrogen by an excited ketone, leading to a 1,4-biradical that cyclizes to form a cyclobutanol. wikipedia.orgnih.gov For the target compound, this would involve a precursor, such as an aryl cyclobutyl ketone. The resulting bicyclo[1.1.1]pentan-2-ol intermediate can then undergo a palladium-catalyzed C–C bond cleavage and subsequent coupling with various partners (e.g., aryl halides, alkynes) to introduce functionality at the C-3 position of the cyclobutane ring with high diastereoselectivity. nih.gov This two-step sequence represents a formal functionalization of a γ-C–H bond of the starting cyclobutyl ketone. nih.gov
Ring Expansion and Rearrangement: The inherent strain in the cyclobutane ring can be harnessed to drive skeletal rearrangements. When a carbocation is generated on a carbon atom directly attached to the cyclobutane ring (a cyclobutylmethyl cation), a ring-expansion rearrangement can occur to form a less-strained cyclopentyl cation. This transformation is a type of alkyl shift driven by the release of approximately 26 kcal/mol of ring strain associated with the cyclobutane. Such reactions are typically promoted under acidic conditions. nih.gov
Mechanistic Insights into Key Transformations
Understanding the mechanisms of the aforementioned transformations is essential for predicting reactivity and controlling product outcomes. As direct mechanistic studies on this compound are unavailable, this section draws upon established mechanisms for analogous reactions.
Reaction Kinetics and Rate Studies
Kinetics of Reactions at the Thiazole Ring: Kinetic studies on thiazole derivatives often focus on nucleophilic aromatic substitution (SNAr). For example, the reaction of chloronitrothiazoles with sodium methoxide has been investigated. sciepub.com These reactions typically exhibit second-order kinetics, being first order in both the thiazole substrate and the nucleophile. sciepub.com The mechanism is generally considered to be a two-step addition-elimination process, where the rate-determining step is the initial nucleophilic attack to form a Meisenheimer-like intermediate.
Table 2: Kinetic Data for Nucleophilic Aromatic Substitution of a Model Thiazole Compound
| Reactant | Nucleophile | Solvent | Rate Law | Order |
|---|
Data is illustrative and based on typical SNAr reactions involving thiazole derivatives. sciepub.com
Kinetics of the Norrish-Yang Reaction: The kinetics of the Norrish-Yang cyclization can be complex, especially in the solid state. Studies on crystalline benzoylbenzoate salts have shown that the reaction progress can be described by the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model. acs.org In some cases, the reaction proceeds in two distinct stages. The initial stage may follow a homogeneous mechanism, while the second stage, occurring after significant product formation, can be subject to autoinhibition. acs.org This change in kinetics is attributed to the structural and geometric changes within the crystal lattice as the reactant is converted to the product. acs.org
Influence of Substituents on Reaction Mechanism
The reactivity of this compound is governed by the electronic interplay between its substituents.
Influence on Thiazole Ring Reactivity: The thiazole ring's reactivity is modulated by the electronic properties of the C2-cyclobutyl and C5-methyl carboxylate groups.
C2-Cyclobutyl Group: As an alkyl group, the cyclobutyl substituent is electron-donating through an inductive effect (+I). This effect increases the electron density of the thiazole ring, particularly at the C5 position. pharmaguideline.com This would make the C5 position more susceptible to attack by electrophiles, although this position is already substituted.
C5-Methyl Carboxylate Group: The ester group is strongly electron-withdrawing (-M and -I effects). It deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack. science.gov The calculated pi-electron density in thiazoles marks the C2 position as the most electron-deficient and thus the most susceptible to deprotonation by strong bases or attack by nucleophiles. wikipedia.orgpharmaguideline.com
The combination of an electron-donating group at C2 and an electron-withdrawing group at C5 creates a "push-pull" system. This electronic arrangement makes the C2-proton more acidic and susceptible to deprotonation, and it also makes the C2 position a prime target for nucleophilic attack, especially if a leaving group were present. pharmaguideline.com
Influence on Cyclobutyl Ring Reactivity: Substituents on the cyclobutane ring can influence its reactivity in functionalization reactions. In free-radical functionalization, the stability of the resulting cyclobutyl radical is key. Electron-donating substituents can stabilize adjacent radical centers. nih.gov The thiazole-5-carboxylate group, being electron-withdrawing, would likely have a modest electronic effect on the C-H bonds of the cyclobutyl ring.
In directed C–H functionalization reactions, steric and geometric factors often play a more significant role than subtle electronic effects. baranlab.org The ability of the directing group (e.g., the thiazole nitrogen) to position the metal catalyst near a specific C–H bond is the primary determinant of regioselectivity. The inherent puckered conformation of the cyclobutane ring would present different C-H bonds to the catalytic center, influencing which bond is activated.
Structure Property Relationships in Thiazole 5 Carboxylate Systems with Cyclobutyl Substitution
Impact of the Cyclobutyl Group on Electronic and Steric Properties of the Thiazole (B1198619) Ring
The introduction of a cyclobutyl group at the 2-position of the thiazole ring has a pronounced influence on both its electronic and steric characteristics. Alkyl groups, including cycloalkyl moieties, are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density of the thiazole ring, which can, in turn, influence its aromaticity and reactivity.
From a steric perspective, the cyclobutyl group is significantly more demanding than a simple methyl or ethyl substituent. The four-membered ring of cyclobutane (B1203170) is not planar and exists in a puckered or "butterfly" conformation to alleviate torsional strain. dalalinstitute.comlibretexts.orgmaricopa.edu This puckered structure results in the attached thiazole ring occupying a pseudo-equatorial position to minimize steric hindrance. researchgate.net The bond angles within the cyclobutane ring are typically around 88°, a significant deviation from the ideal sp³ bond angle of 109.5°, leading to considerable angle strain. libretexts.org This inherent strain and the non-planar conformation of the cyclobutyl group create a specific three-dimensional profile around the C2-position of the thiazole ring, which can influence its interaction with other molecules and its own conformational preferences. researchgate.net
The electronic and steric parameters of the cyclobutyl group compared to other alkyl substituents are summarized in the table below.
| Substituent | Inductive Effect | Steric Parameter (Taft's Es) | Van der Waals Radius (Å) |
|---|---|---|---|
| Methyl | +0.04 | 0.00 | 2.00 |
| Ethyl | -0.07 | -0.07 | 2.70 |
| Isopropyl | -0.15 | -0.47 | 3.10 |
| Cyclobutyl | -0.06 (estimated) | -0.51 | ~3.30 |
Substituent Effects on the Reactivity Profile of Thiazole-5-carboxylates
The reactivity of Methyl 2-cyclobutylthiazole-5-carboxylate is dictated by the electronic interplay between the electron-donating cyclobutyl group at the C2 position and the electron-withdrawing methyl carboxylate group at the C5 position. The thiazole ring itself has a complex electronic nature, with the C2 position being the most electron-deficient and prone to deprotonation, while the C5 position is relatively electron-rich. msu.edu
The +I effect of the 2-cyclobutyl group enhances the electron density at the C5 position, which would typically increase its susceptibility to electrophilic attack. However, the strongly electron-withdrawing methyl carboxylate group at C5 deactivates this position towards electrophiles. Conversely, the C4 position is activated by the adjacent electron-donating sulfur atom and the C2-cyclobutyl group, making it a potential site for electrophilic substitution, although this is generally less favored than substitution at C5 in the absence of a blocking group.
The methyl carboxylate group is susceptible to nucleophilic acyl substitution, such as hydrolysis to the corresponding carboxylic acid. beilstein-journals.orgbeilstein-journals.org The rate of this reaction can be influenced by the electronic nature of the thiazole ring. The electron-donating cyclobutyl group may slightly decrease the electrophilicity of the carbonyl carbon in the ester, potentially slowing the rate of nucleophilic attack compared to a thiazole-5-carboxylate with an electron-withdrawing group at C2.
Stereochemical Considerations in Cyclobutyl-Thiazole Synthesis
The synthesis of this compound can be approached through several established methods for thiazole ring formation, with the Hantzsch thiazole synthesis being a prominent example. researchgate.netrsc.orgmdpi.com A plausible route would involve the condensation of cyclobutanecarbothioamide (B137928) with a methyl 2-halo-3-oxobutanoate.
A key stereochemical consideration arises if a chiral cyclobutyl precursor is utilized. The cyclobutyl group itself can possess stereocenters, and the retention or inversion of this stereochemistry during the synthesis is a critical aspect. The Hantzsch synthesis typically proceeds through a series of steps that may not directly involve the stereocenters on the cyclobutyl ring, suggesting that the original stereochemistry could be retained. However, the reaction conditions, such as the use of base, could potentially lead to epimerization if there is an acidic proton adjacent to a stereocenter on the cyclobutyl precursor.
For the synthesis of enantiomerically pure this compound, the use of chiral thioamides or chiral auxiliaries on the other reaction partner could be employed to induce stereoselectivity. nih.govmdpi.com The development of asymmetric syntheses of thiazoles is an active area of research, and methodologies that allow for the stereocontrolled introduction of substituents are highly valuable. nih.govresearchgate.net
Correlation between Molecular Structure and Spectroscopic Signatures
The molecular structure of this compound gives rise to characteristic signals in its spectroscopic data. The predicted ¹H NMR, ¹³C NMR, and IR spectra provide a fingerprint of the molecule, with each signal corresponding to a specific structural feature.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the C4-H of the thiazole ring, typically in the aromatic region. The protons of the methyl ester will appear as a singlet further upfield. The cyclobutyl protons will exhibit a complex multiplet pattern due to their diastereotopic nature and coupling with each other. The methine proton of the cyclobutyl ring directly attached to the thiazole will be the most downfield of the cyclobutyl signals.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the thiazole ring (C2 and C5), the C4 carbon, the carbonyl carbon of the ester, and the methyl carbon of the ester. The cyclobutyl ring will show signals for the methine carbon attached to the thiazole and the methylene (B1212753) carbons.
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the methyl ester, typically around 1720-1740 cm⁻¹. Other significant absorptions will include C=N and C=C stretching vibrations from the thiazole ring in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations for the cyclobutyl and methyl groups. vscht.czmdpi.comresearchgate.netlibretexts.org
The following tables present the predicted spectroscopic data for this compound based on analogous structures. semanticscholar.orgrsc.orgchemicalbook.comchemicalbook.comfarmaciajournal.com
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Thiazole C4-H | 8.1 - 8.3 | s |
| -OCH3 | 3.8 - 3.9 | s |
| Cyclobutyl C1'-H | 3.5 - 3.7 | quintet |
| Cyclobutyl C2'/C4'-H (axial) | 2.2 - 2.4 | m |
| Cyclobutyl C2'/C4'-H (equatorial) | 2.0 - 2.2 | m |
| Cyclobutyl C3'-H | 1.8 - 2.0 | m |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Thiazole C2 | 170 - 175 |
| C=O (ester) | 160 - 165 |
| Thiazole C5 | 145 - 150 |
| Thiazole C4 | 125 - 130 |
| -OCH3 | 51 - 53 |
| Cyclobutyl C1' | 40 - 45 |
| Cyclobutyl C2'/C4' | 28 - 32 |
| Cyclobutyl C3' | 18 - 22 |
Predicted IR Data
| Functional Group | Predicted Absorption (cm-1) | Intensity |
|---|---|---|
| C-H (aromatic) | 3100 - 3150 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Strong |
| C=O (ester) | 1720 - 1740 | Strong |
| C=N/C=C (thiazole ring) | 1450 - 1600 | Medium-Strong |
| C-O (ester) | 1200 - 1300 | Strong |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Cyclobutanecarbothioamide |
Methyl 2 Cyclobutylthiazole 5 Carboxylate As a Building Block in Complex Organic Synthesis
Application in the Construction of Fused Heterocyclic Systems
The structure of methyl 2-cyclobutylthiazole-5-carboxylate is well-suited for the synthesis of fused heterocyclic systems, where the thiazole (B1198619) ring is annulated with other rings. The presence of reactive sites on the thiazole ring, along with the ester functionality, allows for a variety of cyclization strategies.
One common approach involves the functionalization of the C4 position of the thiazole ring. Subsequent intramolecular reactions with a suitably modified ester group can lead to the formation of thieno[3,2-d]thiazole derivatives. The specific reaction pathways and resulting fused systems are highly dependent on the choice of reagents and reaction conditions.
Table 1: Examples of Fused Heterocyclic Systems Derived from Thiazole Precursors
| Fused System | Synthetic Strategy | Potential Application |
| Thieno[3,2-d]thiazole | Intramolecular cyclization via functionalization of C4 and modification of the C5-ester. | Materials science, medicinal chemistry |
| Pyrazolo[4,3-d]thiazole | Condensation reactions with hydrazine (B178648) derivatives. | Pharmaceutical development |
| Thiazolo[5,4-b]pyridine | Friedländer-type condensation with an appropriate amino-carbonyl compound. | Agrochemicals, pharmaceuticals |
The cyclobutyl group at the 2-position can influence the regioselectivity of these cyclization reactions and can impact the properties of the final fused-ring products.
Role as a Precursor for Diverse Thiazole-Containing Molecules
This compound is a versatile precursor for a wide array of thiazole-containing molecules. The ester group at the 5-position is a key functional handle that can be readily transformed into other functional groups.
For instance, reduction of the ester to an alcohol using reducing agents like lithium aluminum hydride yields (2-cyclobutylthiazol-5-yl)methanol. This alcohol can be further oxidized to an aldehyde or converted to a halide, opening up avenues for the introduction of various substituents through nucleophilic substitution or cross-coupling reactions.
Saponification of the methyl ester to the corresponding carboxylic acid provides another critical intermediate. This carboxylic acid can then be coupled with amines to form amides, with alcohols to form different esters, or can undergo decarboxylation under specific conditions. These transformations are fundamental in the synthesis of biologically active molecules, where the thiazole core often serves as a key pharmacophore. Thiazole derivatives are known to exhibit a broad spectrum of biological activities.
Strategies for Derivatization and Functionalization
The derivatization of this compound can be achieved through several strategic approaches, targeting different parts of the molecule.
Functionalization of the Thiazole Ring:
Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution, primarily at the C4 position. Reactions such as halogenation (e.g., with N-bromosuccinimide) can introduce a handle for further modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Metalation: Direct metalation of the thiazole ring, often at the C4 position, using strong bases like lithium diisopropylamide (LDA), followed by quenching with an electrophile, allows for the introduction of a wide range of substituents.
Modification of the Ester Group:
Hydrolysis: Base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward transformation.
Reduction: The ester can be reduced to a primary alcohol.
Aminolysis: Direct reaction with amines can form amides, although this often requires harsh conditions. A more common approach is the hydrolysis to the acid followed by amide coupling.
Table 2: Key Derivatization Reactions of this compound
| Reaction Type | Reagent/Conditions | Product Functional Group |
| Hydrolysis | NaOH or KOH, aq. alcohol | Carboxylic acid |
| Reduction | LiAlH4, THF | Primary alcohol |
| Halogenation (C4) | NBS, CCl4 | Bromo-substituted thiazole |
| Amide Coupling (from acid) | Amine, coupling agent (e.g., HATU, EDC) | Amide |
These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the synthesis of a diverse library of compounds for various applications, including drug discovery and materials science.
Future Perspectives in Thiazole Chemistry Research
Advancements in Sustainable Synthesis Methodologies
The synthesis of thiazole (B1198619) derivatives is increasingly guided by the principles of green chemistry, which prioritize environmental friendliness, efficiency, and safety. bepls.comresearchgate.net Conventional synthesis methods often rely on hazardous reagents and demand significant energy input, generating substantial waste. bepls.comspringerprofessional.de To overcome these limitations, modern research focuses on sustainable alternatives that can be applied to the synthesis of complex molecules like Methyl 2-cyclobutylthiazole-5-carboxylate. These innovative techniques offer benefits such as reduced reaction times, milder conditions, and higher yields. mdpi.comacs.org
Key sustainable methodologies that represent the future of thiazole synthesis include:
Flow Chemistry : This technique uses continuous-flow reactors instead of batch production, allowing for superior control over reaction parameters, improved safety for hazardous reactions, and easier scalability. springerprofessional.demdpi.comuc.ptsci-hub.se The modular nature of flow systems allows for multi-step syntheses to be performed consecutively without isolating intermediates, significantly increasing efficiency. uc.pt
Microwave-Assisted Synthesis : Microwave irradiation has become a powerful tool for accelerating organic reactions. nih.gov It provides rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net
Biocatalysis and Green Catalysts : The use of enzymes or environmentally benign catalysts, such as recyclable chitosan-based hydrogels, is a cornerstone of green synthesis. mdpi.comnih.gov These catalysts can operate under mild conditions, exhibit high selectivity, and be recovered and reused, minimizing waste and environmental impact. bepls.com
Multicomponent Reactions (MCRs) : MCRs involve the combination of three or more starting materials in a single step to form a product that contains portions of all initial reactants. bepls.com This approach is highly atom-economical and step-efficient, reducing the time, energy, and resources required for synthesis. nih.gov
Table 1: Comparison of Sustainable Synthesis Methodologies for Thiazole Derivatives
| Methodology | Principle | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor or capillary. springerprofessional.de | Enhanced safety, precise control of temperature and pressure, easy scalability, and automation. mdpi.comsci-hub.se | Automated, multi-step synthesis from simple precursors with in-line purification, improving yield and reproducibility. |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactants directly and uniformly. nih.gov | Rapid reaction rates, shorter reaction times (minutes vs. hours), higher yields, and improved product purity. researchgate.net | Acceleration of the key cyclization step (Hantzsch synthesis or alternative), reducing thermal degradation and byproduct formation. |
| Ultrasonic Irradiation | Utilizes high-frequency sound waves to induce acoustic cavitation, creating localized energy hotspots. tandfonline.com | Milder reaction conditions, increased reaction rates, high yields, and cleaner processes. arabjchem.orgnih.gov | Efficient synthesis at lower temperatures, preserving the integrity of the cyclobutyl and carboxylate functional groups. |
| Biocatalysis | Employs natural catalysts like enzymes or modified biopolymers (e.g., chitosan) to promote reactions. mdpi.com | High selectivity (chemo-, regio-, and stereo-selectivity), mild conditions (aqueous media, room temperature), and reduced environmental impact. nih.gov | Enantioselective synthesis or late-stage functionalization, potentially leading to specific stereoisomers with distinct biological activities. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by transforming how chemists design and execute reactions. nih.govengineering.org.cn These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond human intuition. neurips.ccaimlic.com For a target molecule like this compound, AI/ML can de-risk and accelerate the discovery of optimal and novel synthetic routes.
Key applications in this domain include:
Retrosynthesis Prediction : AI-driven platforms can propose synthetic pathways by working backward from the target molecule to commercially available starting materials. engineering.org.cnnih.govmit.edu These models, often based on deep learning architectures like transformers or graph neural networks, learn the "rules" of chemical transformations from millions of published reactions, enabling them to suggest both known and novel disconnections. nih.govarxiv.org
Reaction Outcome and Yield Prediction : ML models can predict the major products, byproducts, and potential yields of a reaction under specific conditions. arocjournal.comarxiv.org By inputting reactants, reagents, and solvents, these tools help chemists select the most promising conditions before entering the lab, saving time and resources. eurekalert.org
Optimization of Reaction Conditions : AI algorithms can efficiently explore the multidimensional space of reaction parameters (e.g., temperature, concentration, catalyst choice) to identify the optimal conditions for maximizing yield and minimizing impurities. This is particularly useful for complex, multi-variable systems where traditional one-factor-at-a-time optimization is impractical. nih.gov
Table 2: Applications of AI and Machine Learning in Thiazole Synthesis
| AI/ML Application | Core Technology | Potential Impact on Synthesizing this compound |
|---|---|---|
| Retrosynthesis Planning | Neural networks (Transformers, Seq2Seq models), Graph Neural Networks (GNNs). engineering.org.cnnih.gov | Proposes multiple, ranked synthetic routes, potentially uncovering more efficient or innovative pathways than those derived from classical analysis. |
| Reaction Outcome Prediction | Supervised learning models (Random Forests, Neural Networks), reaction fingerprints. nih.govarocjournal.com | Predicts the success rate and product distribution for various synthetic approaches, allowing researchers to prioritize high-yield reactions. |
| Condition Optimization | Bayesian optimization, Reinforcement learning. aimlic.com | Identifies the optimal solvent, temperature, and catalyst concentration for the key thiazole-forming reaction, maximizing the yield of the final product. |
| Novel Reactivity Discovery | Unsupervised learning, Generative models. arxiv.org | Suggests novel reactant combinations or catalyst systems that could lead to the formation of the cyclobutyl-thiazole scaffold through unprecedented mechanisms. |
Exploration of Novel Cyclobutyl-Thiazole Scaffolds
The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comtandfonline.comnih.govmdpi.comresearchgate.net The biological profile of a thiazole-based molecule is heavily influenced by the nature of its substituents, which modulate its physicochemical properties, such as solubility, lipophilicity, and binding interactions with biological targets. nih.govmdpi.com
While aromatic and simple alkyl substituents on the thiazole ring are common, the exploration of more unique groups like the cyclobutyl moiety represents a promising frontier. The cyclobutyl group is a bioisostere for other cyclic and acyclic groups and can confer valuable properties to a molecule, including:
Conformational Rigidity : The constrained nature of the cyclobutyl ring can lock the molecule into a specific conformation, which may enhance its binding affinity to a biological target.
Increased Lipophilicity : The hydrocarbon character of the cyclobutyl group can increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes.
Metabolic Stability : The introduction of a strained ring system can alter the metabolic profile of a compound, sometimes blocking sites of metabolic degradation and thereby increasing its half-life.
Novelty and Patentability : Incorporating less common structural motifs like the cyclobutyl ring can lead to new chemical entities with unique biological profiles, providing a path to novel intellectual property.
Future research focused on this compound would likely involve its use as a platform for generating a library of related derivatives to probe structure-activity relationships (SAR). mdpi.comrsc.org By modifying other positions on the thiazole ring or altering the ester group, chemists can systematically investigate how these changes affect the compound's activity in various biological assays.
Table 3: Potential Research Directions for Novel Cyclobutyl-Thiazole Scaffolds
| Area of Exploration | Rationale for Introducing the Cyclobutyl Moiety | Potential Therapeutic Target or Application |
|---|---|---|
| Antimicrobial Agents | The cyclobutyl group can enhance membrane interaction and provides a unique three-dimensional shape for binding to bacterial enzymes. rsc.org | Targeting bacterial enzymes like undecaprenyl diphosphate (B83284) synthase (UPPS) or exploring activity against resistant strains like MRSA. rsc.org |
| Anticancer Agents | The rigid scaffold may improve binding to protein kinases or other cancer-related targets. Increased lipophilicity could aid in penetrating tumor cells. mdpi.com | Inhibition of protein kinases, disruption of protein-protein interactions, or induction of apoptosis in cancer cell lines. |
| Neuroactive Agents | The specific conformation and lipophilicity imparted by the cyclobutyl ring could be ideal for binding to receptors or transporters in the central nervous system (CNS). nih.gov | Modulating monoamine transporters (e.g., dopamine (B1211576) transporter, DAT) or acting on receptors involved in neurological disorders. |
| Anti-inflammatory Drugs | The unique shape may allow for selective inhibition of inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). | Development of selective enzyme inhibitors for treating inflammatory conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
